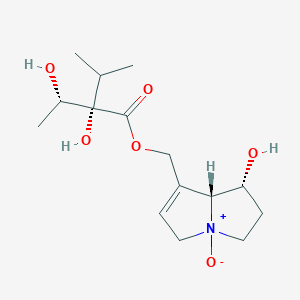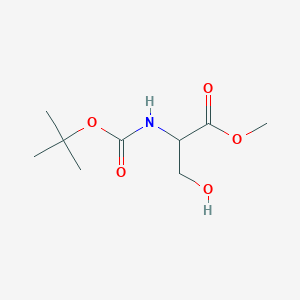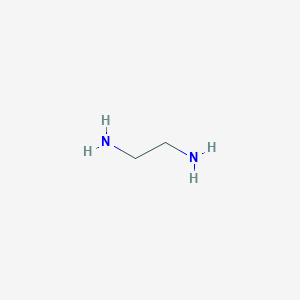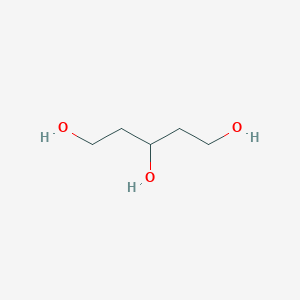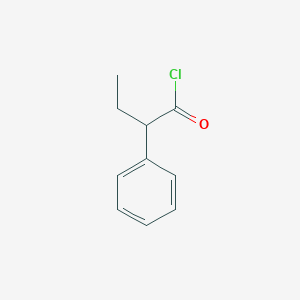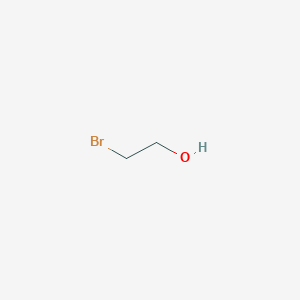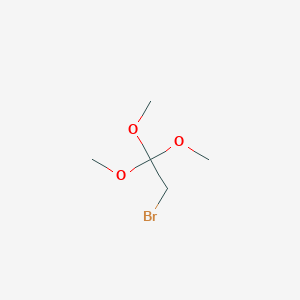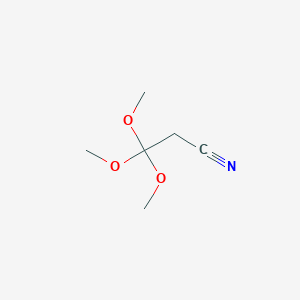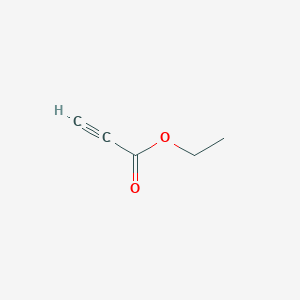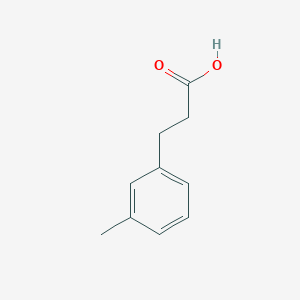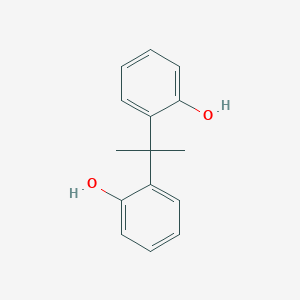
2,2'-isopropylidenediphenol
Descripción general
Descripción
2,2-Bis(2-hydroxyphenyl)propane, commonly known as Bisphenol A, is an organic synthetic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer goods such as water bottles, food containers, and medical devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Bis(2-hydroxyphenyl)propane is synthesized through the acid-catalyzed condensation reaction of phenol with acetone. The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst. The process can be summarized as follows:
2C6H5OH+CH3COCH3→(CH3)2C(C6H4OH)2+H2O
The reaction is carried out at elevated temperatures, usually between 60-80°C, and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2,2-Bis(2-hydroxyphenyl)propane involves continuous processes with large-scale reactors. The phenol and acetone are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted phenol, followed by crystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(2-hydroxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated bisphenol derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis(2-hydroxyphenyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: It is studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: It is used in the manufacture of medical devices and dental materials.
Industry: It is used in the production of flame retardants, adhesives, and coatings
Mecanismo De Acción
The mechanism by which 2,2-Bis(2-hydroxyphenyl)propane exerts its effects involves its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This endocrine-disrupting activity is a major concern due to its potential impact on human health .
Comparación Con Compuestos Similares
Bisphenol F (4,4’-methylenediphenol): Similar structure but with a methylene bridge instead of an isopropylidene group.
Bisphenol S (bis(4-hydroxyphenyl)sulfone): Contains a sulfone group instead of an isopropylidene group.
Bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane): Contains a hexafluoropropane group instead of an isopropylidene group.
Uniqueness: 2,2-Bis(2-hydroxyphenyl)propane is unique due to its widespread use and significant production volume. Its ability to form strong, durable plastics and resins makes it indispensable in various industries. its endocrine-disrupting properties also make it a subject of extensive research and regulatory scrutiny .
Propiedades
IUPAC Name |
2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNNWDXHFBFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341939 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-72-0 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)
